S-(-)-氨基谷氨酰亚胺 D-酒石酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(-)-Aminoglutethimide D-Tartrate Salt, derived from aminoglutethimide, has been extensively studied for its chemical properties and potential applications. It is known for its role in inhibiting the aromatase enzyme and has been synthesized and analyzed through various chemical methods.

Synthesis Analysis

The synthesis of S-(-)-Aminoglutethimide involves the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid using specific resolving agents, leading to high enantiomeric purity of the compound. This process establishes the absolute configuration of the compound through X-ray single crystal analysis (Achmatowicz et al., 1997).

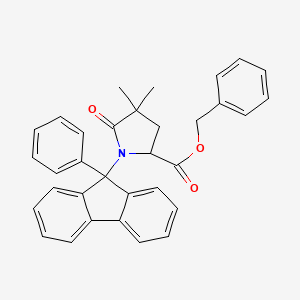

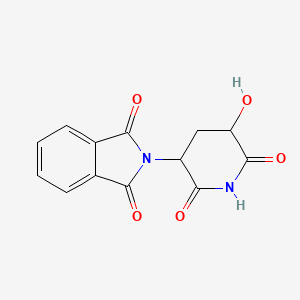

Molecular Structure Analysis

The molecular structure of S-(-)-Aminoglutethimide D-Tartrate Salt is characterized by specific interactions, such as π-π and dz2-π interactions, which contribute to its chemical properties and biological activity. These structural aspects have been elucidated through techniques like X-ray diffraction analyses (Román et al., 1992).

Chemical Reactions and Properties

Aminoglutethimide exhibits selective inhibition of the aromatase enzyme, impacting the synthesis of estrogen. Its chemical reactivity and interactions have been a focus of study, revealing its mechanism of action at the molecular level and its selectivity towards different enzyme systems (Foster et al., 1985).

Physical Properties Analysis

The physical properties of S-(-)-Aminoglutethimide D-Tartrate Salt, including solubility and crystallization behavior, have been studied to optimize its synthesis and application. These properties are influenced by the compound's molecular structure and the presence of specific functional groups (Lin et al., 2014).

Chemical Properties Analysis

The chemical properties of S-(-)-Aminoglutethimide D-Tartrate Salt, such as its inhibitory activity and interaction with enzymes, have been analyzed through various studies. These properties are central to its application and effectiveness in different chemical and biological contexts (Graves & Salhanick, 1979).

科学研究应用

酶抑制和类固醇生成

S-(-)-氨基谷氨酰亚胺 D-酒石酸盐因其与黄体线粒体细胞色素 P-450 结合并抑制胆固醇侧链裂解的能力而受到研究。发现d-异构体的结合亲和力和抑制效力大于l-异构体,表明氨基谷氨酰亚胺对映体的酶活性中心具有立体选择性作用 (Uzgiris, Whipple, & Salhanick, 1977).

色谱分离

研究集中于使用纤维素三(3,5-二甲苯基氨基甲酸酯)作为手性固定相色谱分离氨基谷氨酰亚胺对映体。考虑到 S-(-)-对映体的活性较低和潜在的副作用,这种分离对于获得高纯度的 R-(+)-氨基谷氨酰亚胺非常重要。建立了这种分离的最佳条件,为氨基谷氨酰亚胺对映体的批量和连续生产提供了必要的信息 (林小建 et al., 2014).

神经保护

氨基谷氨酰亚胺已被证明可以保护中枢神经系统 (CNS) 神经元免受兴奋性毒性和缺血性损伤。这种神经保护作用与其对神经甾体合成的作用无关,并且与缺血性损伤期间谷氨酸释放的抑制有关 (Shirakawa et al., 2006).

代谢研究

氨基谷氨酰亚胺已被用来研究卵巢线粒体中氧化磷酸化和类固醇生成之间的关系。氨基谷氨酰亚胺对卵巢线粒体类固醇生成的抑制伴随着氧气消耗的减少和 ATP 合成的增加 (Dimino, Chavis, & Downing, 1980).

肾上腺类固醇生成

氨基谷氨酰亚胺因其对肾上腺类固醇生成的影响及其潜在治疗应用而受到研究。发现它通过干扰胆固醇向 δ-5-孕烯醇酮的转化来抑制肾上腺生物合成,特别是醛固酮、皮质醇和雄激素的生物合成 (Hughes & Burley, 1970).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(-)-Aminoglutethimide D-Tartrate Salt involves the conversion of aminoglutethimide to its tartrate salt form through a reaction with D-tartaric acid.", "Starting Materials": [ "Aminoglutethimide", "D-tartaric acid", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Aminoglutethimide is dissolved in methanol.", "D-tartaric acid is dissolved in methanol and added to the aminoglutethimide solution.", "The mixture is stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with methanol.", "The product is dissolved in diethyl ether and washed with hydrochloric acid.", "The diethyl ether layer is separated and washed with sodium hydroxide.", "The diethyl ether layer is dried and the solvent is removed to yield S-(-)-Aminoglutethimide D-Tartrate Salt." ] } | |

CAS 编号 |

57288-04-7 |

产品名称 |

S-(-)-Aminoglutethimide D-Tartrate Salt |

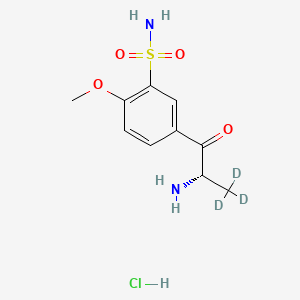

分子式 |

C₁₇H₂₂N₂O₈ |

分子量 |

382.37 |

同义词 |

S-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt; l-Aminoglutethimide L-tartrate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。